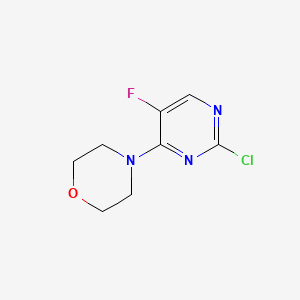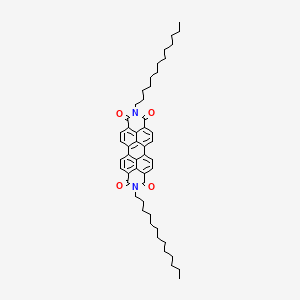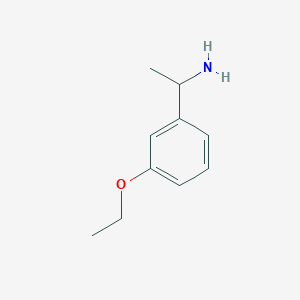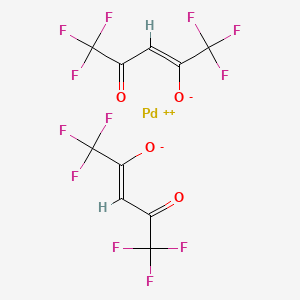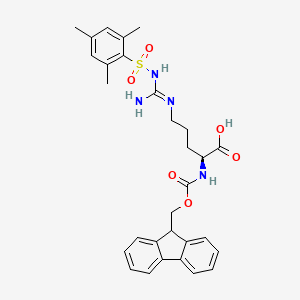
Fmoc-Arg(Mts)-OH
Vue d'ensemble
Description
“Fmoc-Arg(Mts)-OH” is also known as “N 2 - ( ( (9 H -Fluoren-9-yl)methoxy)carbonyl)- N w - (mesitylsulfonyl)- L -arginine”. It has a molecular weight of 578.69 . It is used in peptide synthesis .
Synthesis Analysis
“this compound” is used in Solid-Phase Peptide Synthesis (SPPS). The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
“this compound” contains a total of 78 bonds; 44 non-H bonds, 23 multiple bonds, 12 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a purity of ≥96.0% (HPLC). It has an optical activity of [α]20/D −2.5±1°, c = 1.4% in methylene chloride .
Applications De Recherche Scientifique
Hydrogels à Base de Peptides pour Applications Biomédicales
Fmoc-Arg(Mts)-OH: est utilisé dans la synthèse d'hydrogels à base de peptides (PHGs), qui sont des matériaux biocompatibles adaptés à diverses applications biomédicales. Ces hydrogels peuvent être utilisés pour la délivrance de médicaments, servant de milieu pour la libération contrôlée d'agents thérapeutiques . Ils ont également un potentiel en génie tissulaire, fournissant un échafaudage qui soutient l'adhésion, la survie et la prolifération cellulaires .
Matériaux Auto-Assemblants pour le Génie Tissulaire
Les propriétés d'auto-assemblage des dérivés de This compound les rendent idéaux pour créer des matériaux qui peuvent soutenir la croissance et la régénération des tissus. Les hydrogels formés à partir de ces composés peuvent imiter la matrice extracellulaire, offrant un environnement physiologiquement pertinent pour les expériences in vitro .
Fabrication de Matériaux Fonctionnels
L'hydrophobicité et l'aromaticité inhérentes du groupement Fmoc dans This compound favorisent l'association des blocs de construction, conduisant à la fabrication de matériaux fonctionnels. Ces matériaux ont des applications dans la culture cellulaire, le bio-moulage et comme composants dans les capteurs .
Systèmes de Délivrance de Médicaments
This compound: les dérivés peuvent être conçus pour former des nanostructures qui sont idéales pour les systèmes de délivrance de médicaments. Leur capacité à s'auto-assembler en structures stables permet l'encapsulation et la délivrance ciblée de composés pharmaceutiques .
Applications Optiques
Les propriétés uniques de This compound le rendent approprié pour les applications optiques. Ses dérivés peuvent être utilisés dans le développement de composants pour les capteurs optiques, tirant parti de leur comportement sensible à divers stimuli .
Propriétés Catalytiques
This compound: et ses dérivés présentent des propriétés catalytiques qui peuvent être exploitées dans diverses réactions chimiques. Cette application est particulièrement précieuse dans le domaine de la chimie synthétique, où ces composés peuvent agir comme catalyseurs ou co-catalyseurs .
Propriétés Thérapeutiques et Antibiotiques
Les blocs de construction bio-inspirés dérivés de This compound ont montré un potentiel dans les applications thérapeutiques. Ils possèdent des propriétés antibiotiques qui peuvent être utilisées dans le développement de nouveaux agents antimicrobiens .
Synthèse de Peptides
Enfin, This compound joue un rôle crucial dans la synthèse de peptides. Il est largement utilisé comme groupe protecteur d'amine, qui est essentiel pour la formation de liaisons peptidiques dans la synthèse de chaînes peptidiques plus longues .
Mécanisme D'action
Target of Action
Fmoc-Arg(Mts)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the carboxyl group of an amino acid, which it activates, and the Nα-amino group, which it protects .
Mode of Action
This compound operates by protecting the Nα-amino group during the peptide synthesis process . This protection is crucial as it prevents the amino group from reacting prematurely. The Fmoc group is a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. It allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support . This method allows the reaction by-products to be removed at each step via a simple wash .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed, yielding the crude linear peptide .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other chemicals can affect the efficacy and stability of this compound. Therefore, suitable reagents and reaction conditions must be selected to prevent the peptide from being irreversibly modified or damaged .
Orientations Futures
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388391 | |
| Record name | Fmoc-Arg(Mts)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88743-97-9 | |
| Record name | Fmoc-Arg(Mts)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)


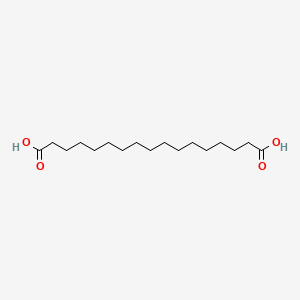
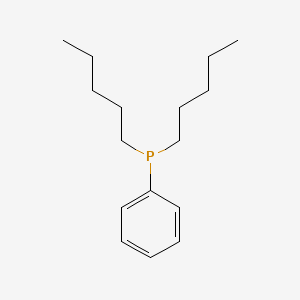

![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
